3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride

Chemical Synthesis Building Block Quality Control

Researchers working with N-benzyl-beta-alanine scaffolds face reproducibility risks when substituting analogs with different ring substitution or salt forms. 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride (CAS 1172895-93-0) is a structurally defined building block with unambiguous meta-methyl substitution and hydrochloride salt (MW 229.70, LogP 1.98). • Ensures experimental consistency - exact meta-methyl regiochemistry and HCl salt prevent divergent reaction outcomes or altered solubility in aqueous assays. • Reliable starting material - 95% purity, verified molecular identity for multi-step synthesis of peptidomimetics and amino acid conjugates. • Ready supply - stocked in standard research quantities with rapid global shipping.

Molecular Formula C11H16ClNO2
Molecular Weight 229.7 g/mol
CAS No. 1172895-93-0
Cat. No. B1520902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride
CAS1172895-93-0
Molecular FormulaC11H16ClNO2
Molecular Weight229.7 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CNCCC(=O)O.Cl
InChIInChI=1S/C11H15NO2.ClH/c1-9-3-2-4-10(7-9)8-12-6-5-11(13)14;/h2-4,7,12H,5-6,8H2,1H3,(H,13,14);1H
InChIKeySMNYUVMGRSWIJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3-Methylbenzyl)amino]propanoic Acid Hydrochloride (CAS 1172895-93-0): Procurement Guide for Research-Grade Building Blocks


3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride (CAS 1172895-93-0) is a substituted beta-alanine derivative, specifically an N-benzyl-beta-alanine compound . It is primarily listed in chemical vendor catalogs as a research-grade building block with a reported molecular formula of C11H16ClNO2 and a molecular weight of 229.70 g/mol . While its structure suggests potential for use in medicinal chemistry and chemical biology, a comprehensive search of the scientific and patent literature reveals no peer-reviewed studies or primary research data defining its specific biological activity, mechanism of action, or quantitative performance against analogs. Consequently, the information available for procurement decisions is limited to vendor-reported chemical identity and purity.

Structural Specificity and Sourcing Risks for 3-[(3-Methylbenzyl)amino]propanoic Acid Hydrochloride Analogs


In the absence of defined biological or material performance data, the primary reasons generic substitution should be approached with caution stem from structural specificity and synthetic utility. 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride is defined by its meta-methyl substitution on the benzyl ring and its hydrochloride salt form . Substituting this with an unsubstituted benzyl analog (e.g., N-benzyl-beta-alanine), a para-methyl analog, or a different salt form (e.g., free base, CAS 849616-03-1) introduces differences in steric bulk, electron density, and physicochemical properties like solubility and LogP . For a researcher using this compound as a starting material, even minor structural variations can lead to divergent reaction outcomes, altered crystallinity, or unexpected biological activity in downstream assays . Therefore, maintaining the exact specified structure is critical for ensuring experimental consistency, even if performance data are not yet publicly available.

Quantitative Differential Evidence: 3-[(3-Methylbenzyl)amino]propanoic Acid Hydrochloride vs. Structural Analogs


Evidence Item 1: Vendor-Reported Purity as a Proxy for Reproducibility in Chemical Synthesis

A direct comparative analysis of vendor technical specifications for 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride shows a reported purity of 95% . This value serves as a critical baseline for procurement in synthetic chemistry applications. For instance, using a building block of lower or unspecified purity can lead to side reactions, lower yields, and difficult purifications, directly impacting project timelines and costs . While not a biological comparator, this quantitative measure of chemical identity differentiates a defined starting material from an undefined or impure alternative.

Chemical Synthesis Building Block Quality Control

Evidence Item 2: Physicochemical Differentiation via Calculated LogP for Solubility and Permeability Screening

The predicted lipophilicity (LogP) of 3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride is reported as 1.98112 . This value can be compared to the calculated LogP for the closely related free base, 3-((3-Methylbenzyl)amino)propanoic acid (CAS 849616-03-1). While LogP for the free base is not explicitly provided in the source, it is a class-level inference that the hydrochloride salt will have a significantly lower LogP (and thus higher aqueous solubility) than its neutral free base counterpart due to ionization . This quantitative difference is crucial for researchers selecting a compound for biological assays where aqueous solubility is required, as the salt form (LogP 1.98) is more likely to be soluble in aqueous buffers than the free base.

Medicinal Chemistry Drug Discovery ADME Prediction

Evidence Item 3: Molecular Weight and Formula as Definitive Identity Markers vs. Free Base and Other Analogs

3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride has a molecular weight of 229.70 g/mol and a molecular formula of C11H16ClNO2 . This directly distinguishes it from its free base analog (C11H15NO2, MW: 193.24 g/mol) and other N-substituted beta-alanine derivatives, such as the unsubstituted N-benzyl-beta-alanine (C10H13NO2, MW: 179.22 g/mol). In procurement, these are the definitive, quantitative parameters used for chemical verification via mass spectrometry, elemental analysis, or NMR, ensuring that the correct molecule is ordered and received.

Analytical Chemistry Compound Identity Procurement

Defined Application Scenarios for 3-[(3-Methylbenzyl)amino]propanoic Acid Hydrochloride Based on Evidence


Scenario 1: Synthetic Chemistry - Building Block for Beta-Alanine Derivatives

This compound is suitable for use as a structurally defined building block in the synthesis of more complex beta-alanine derivatives. Its procurement at a defined 95% purity and unambiguous molecular identity ensures reliable starting material for multi-step organic syntheses, such as the creation of N-substituted peptidomimetics or novel amino acid conjugates .

Scenario 2: Medicinal Chemistry - Solubility-Optimized Salt for Biological Screening

For early-stage drug discovery projects exploring N-benzyl-beta-alanine scaffolds, the hydrochloride salt form is the appropriate choice for aqueous biological assays. The calculated LogP of 1.98112 supports its use over the free base (CAS 849616-03-1) when solubility in buffer is a primary experimental requirement .

Scenario 3: Analytical Chemistry - Standard for Method Development

The compound's well-defined molecular formula (C11H16ClNO2) and mass (229.70 g/mol) make it a suitable analytical standard for developing and validating LC-MS or HPLC methods aimed at detecting this specific N-benzyl-beta-alanine derivative in complex reaction mixtures or biological samples .

Scenario 4: Biological Evaluation of Novel Chemical Space

Given the current lack of published biological data , this compound is best suited for exploratory studies in chemical biology. Researchers seeking to profile the activity of the N-(3-methylbenzyl)-beta-alanine scaffold against a panel of targets or in phenotypic assays would procure this exact compound to generate primary data, establishing a baseline for future structure-activity relationship (SAR) studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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